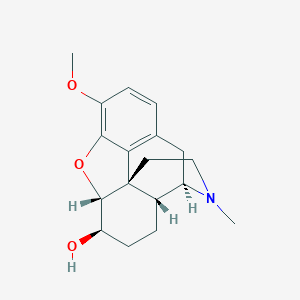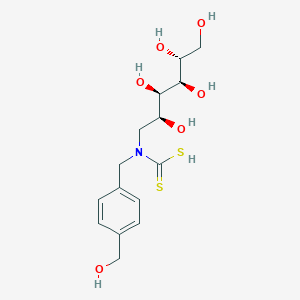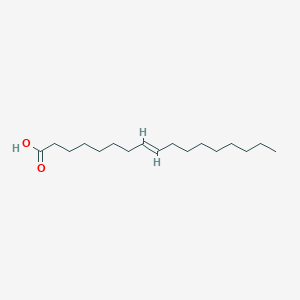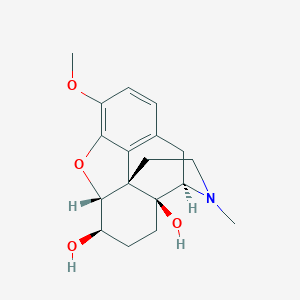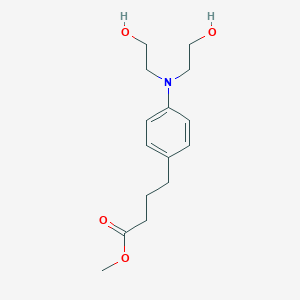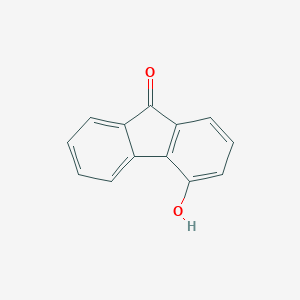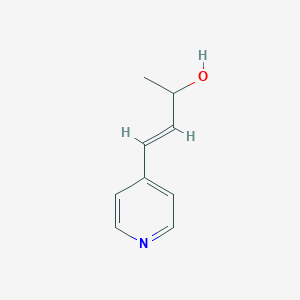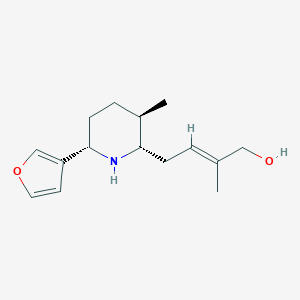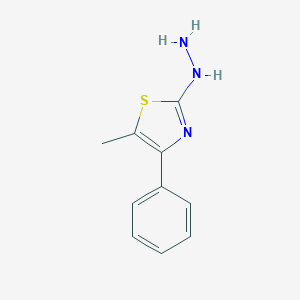
2-Methoxymethylphenylboronic acid
説明
2-Methoxymethylphenylboronic acid is a boronic acid compound with the molecular formula C8H11BO3 . It has a molecular weight of 165.98 g/mol . The compound is also known by several synonyms, including [2-(methoxymethyl)phenyl]boronic acid .
Synthesis Analysis
Boronic acids, including this compound, are generally non-toxic and stable, making them suitable for various synthetic reactions . They can be used as building blocks and synthetic intermediates . The synthesis of boronic acids is relatively simple and well-known .Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C8H11BO3/c1-12-6-7-4-2-3-5-8(7)9(10)11/h2-5,10-11H,6H2,1H3 . The Canonical SMILES representation is B(C1=CC=CC=C1COC)(O)O . Physical And Chemical Properties Analysis
This compound has a molecular weight of 165.98 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 . The exact mass is 166.0801244 g/mol .科学的研究の応用
Crystal Structure Design : A study by Cyrański et al. (2012) explored the crystal structures of ortho-alkoxyphenylboronic acids, including 2-methoxyphenylboronic acid. This research aimed at designing novel boronic acids with monomeric structures for crystal engineering applications. They found that while monosubstituted systems typically form dimers, disubstituted species, like 2,6-dimethoxyphenylboronic acid, show a variety of interactions, leading to unique molecular packing patterns (Cyrański et al., 2012).
Supramolecular Assemblies : Pedireddi and Seethalekshmi (2004) reported the formation of supramolecular assemblies of phenylboronic and 4-methoxyphenylboronic acids with various molecules. These assemblies were formed through hydrogen bonds, highlighting the potential of such acids in creating complex molecular structures (Pedireddi & Seethalekshmi, 2004).
Synthesis of Polyoxgenated Compounds : Naumov et al. (2007) described a cascade synthesis method using arylboronic acids, including 2-(methoxymethoxymethyl)arylboronic acids, to produce polyoxygenated compounds. These compounds showed moderate cytotoxicity against human epithelial cells, indicating potential applications in medicinal chemistry (Naumov et al., 2007).
Fluorescence Quenching Studies : A study by Geethanjali et al. (2015) investigated the fluorescence quenching of 2-methoxyphenylboronic acid derivatives. They found a static quenching mechanism in these compounds, providing insights into their photophysical properties (Geethanjali et al., 2015).
Cobalt-Catalyzed Annulation : Ueda et al. (2016) reported the use of o-methoxycarbonylphenylboronic acid in a cobalt-catalyzed annulation process to yield disubstituted indenones. This process highlights the potential of boronic acids in facilitating novel chemical reactions (Ueda et al., 2016).
Bioorthogonal Coupling Reactions : Dilek et al. (2015) explored the rapid formation of a stable boron-nitrogen heterocycle in neutral aqueous solutions, using phenylboronic acids, including 2-formylphenylboronic acid. This reaction is significant for bioorthogonal coupling reactions in biological systems (Dilek et al., 2015).
Safety and Hazards
作用機序
Target of Action
2-Methoxymethylphenylboronic acid, also known as (2-(Methoxymethyl)phenyl)boronic acid, is a type of organoboron compound Organoboron compounds are generally used in the suzuki-miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The mode of action of this compound is primarily through its role in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the organoboron compound acts as a nucleophile, transferring the organic group from boron to palladium . This process is known as transmetalation .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key biochemical pathway . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this reaction can lead to the synthesis of various organic compounds .
Result of Action
The primary result of the action of this compound is the formation of carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
特性
IUPAC Name |
[2-(methoxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-12-6-7-4-2-3-5-8(7)9(10)11/h2-5,10-11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPPAFXQJZJGEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396031 | |
| Record name | 2-Methoxymethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126617-98-9 | |
| Record name | 2-Methoxymethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Methoxymethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B163085.png)


